molecular formula C8H15BrO B13212339 2-(Bromomethyl)-2-(propan-2-yl)oxolane

2-(Bromomethyl)-2-(propan-2-yl)oxolane

Cat. No.: B13212339
M. Wt: 207.11 g/mol
InChI Key: ADYRPLWLKNJJCB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-(propan-2-yl)oxolane ( 1934398-03-4) is a specialized brominated furan derivative with the molecular formula C8H15BrO and a molecular weight of 207.11 . This compound features a tetrahydrofuran (oxolane) core structure that is substituted with a reactive bromomethyl group and an isopropyl moiety . The presence of the bromomethyl group makes this molecule a highly versatile and valuable building block in synthetic organic chemistry, as it readily facilitates further functionalization through nucleophilic substitution and various metal-catalyzed cross-coupling reactions . The tetrahydrofuran ring provides a stable, rigid scaffold, while the isopropyl group imparts significant steric and electronic influence on the compound's reactivity and its interactions with biological targets . This unique combination of features makes it a crucial intermediate for constructing complex molecular architectures, with potential applications spanning pharmaceutical discovery, agrochemical development, and advanced materials science . In pharmaceutical research, heterocyclic compounds like this oxolane derivative are of immense importance, as over 85% of all FDA-approved drug molecules contain heterocyclic scaffolds, which are essential for interactions with enzymes and receptors . Researchers value this compound for its potential in designing novel small-molecule inhibitors and other biologically active compounds, particularly in cutting-edge areas like cancer treatment . Proper handling is required due to the reactivity of the bromomethyl group, and this product is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

2-(bromomethyl)-2-propan-2-yloxolane

InChI

InChI=1S/C8H15BrO/c1-7(2)8(6-9)4-3-5-10-8/h7H,3-6H2,1-2H3

InChI Key

ADYRPLWLKNJJCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCCO1)CBr

Origin of Product

United States

Biological Activity

2-(Bromomethyl)-2-(propan-2-yl)oxolane, also known as 2-(bromomethyl)-2-propan-2-yloxolane, is a heterocyclic compound belonging to the oxolane (tetrahydrofuran) family. Its molecular formula is C8H15BrO, and it has a molecular weight of 207.11 g/mol. This compound's unique structure, featuring a bromomethyl group, enhances its reactivity and potential biological applications.

The compound can be characterized by the following properties:

PropertyValue
Molecular Formula C8H15BrO
Molecular Weight 207.11 g/mol
IUPAC Name 2-(bromomethyl)-2-propan-2-yloxolane
InChI Key ADYRPLWLKNJJCB-UHFFFAOYSA-N
Canonical SMILES CC(C)C1(CCCO1)CBr

The biological activity of 2-(Bromomethyl)-2-(propan-2-yl)oxolane primarily arises from the electrophilic nature of the bromomethyl group. This group can react with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of enzymatic activity. The mechanism may involve:

  • Enzyme Inhibition : The compound may bind to the active site of enzymes, blocking substrate access.
  • Modification of Protein Function : The bromomethyl group can modify protein residues, altering their function and potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies highlight the potential biological activities associated with oxolane derivatives:

  • A study on related oxolane compounds showed significant inhibitory effects against Staphylococcus aureus and Klebsiella pneumoniae, indicating potential antibacterial properties.
  • Another investigation revealed that certain oxolane derivatives exhibited cytotoxicity against human cancer cell lines, suggesting their utility in cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of oxolane derivatives indicates that modifications to the oxolane ring and substituents significantly influence biological activity. Key findings include:

  • Electrophilic Substituents : The presence of electrophilic groups like bromine enhances reactivity and biological activity.
  • Steric Effects : The size and branching of substituents impact solubility and interaction with biological targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2-(Bromomethyl)-2-(propan-2-yl)oxolane and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Ring Type
2-(Bromomethyl)-2-(propan-2-yl)oxolane N/A C8H15BrO 207.11 Bromomethyl, propan-2-yl Oxolane
2-(Bromomethyl)-2-(2-methylpropyl)oxolane 1935558-09-0 C9H17BrO 221.13 Bromomethyl, 2-methylpropyl (isobutyl) Oxolane
2-(Bromomethyl)oxolane 1192-30-9 C5H9BrO 165.03 Bromomethyl Oxolane
2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane 68751-57-5 C10H9BrCl2O2 328.00 Bromomethyl, 2,4-dichlorophenyl 1,3-Dioxolane
Key Observations:
  • Substituent Effects : The isopropyl group in the target compound imposes moderate steric hindrance compared to the bulkier isobutyl group in ’s analog. This difference may influence reaction kinetics and regioselectivity in alkylation or nucleophilic substitution reactions.
  • Molecular Weight : The dichlorophenyl-substituted dioxolane (328.00 g/mol) has a significantly higher molecular weight due to aromatic and halogenated substituents, which may affect its volatility and thermal stability.

Preparation Methods

Bromomethylation via Halogenation of Methyl-Substituted Precursors

One common approach starts from a methyl-substituted oxolane derivative, where the methyl group is selectively brominated to form the bromomethyl moiety. This can be achieved by:

  • Using N-bromosuccinimide (NBS) under radical conditions or
  • Employing halogen acids or elemental bromine under controlled temperatures.

This method requires careful control to avoid overbromination or formation of dibromo by-products, which complicate purification and reduce yield.

Grignard Reagent Mediated Synthesis

The preparation may involve the formation of a Grignard reagent from a suitable aryl or alkyl halide intermediate, followed by carboxylation or reaction with electrophiles to install the isopropyl substituent on the oxolane ring. For example:

  • A halogenated precursor is converted to the corresponding magnesium halide (Grignard reagent).
  • This intermediate reacts with carbon dioxide or other electrophiles to form the carboxylated or substituted product.
  • Subsequent bromination introduces the bromomethyl group.

This approach is advantageous for its high selectivity and yield, as well as adaptability to industrial-scale synthesis.

Bromination and Debromination Steps for Purity Enhancement

In some synthetic routes, bromination produces a mixture of monobromo and dibromo compounds. The dibromo by-products can be converted back to the desired monobromo compound by selective debromination using reagents such as diethyl phosphite. This step improves overall yield and product purity.

Use of Protective Groups and Controlled Reaction Conditions

Protective groups (e.g., silyl ethers) may be used to shield sensitive hydroxyl groups during multi-step synthesis, especially when organometallic reagents are involved. Reaction temperatures, solvents (e.g., dichloromethane, tetrahydrofuran), and inert atmospheres (nitrogen or argon) are carefully controlled to optimize reaction rates and minimize side reactions.

Detailed Reaction Scheme Example

Step Reaction Type Reagents & Conditions Outcome & Yield
1 Halogenation of methyl group NBS or Br2, radical initiator, 0–40 °C, inert gas Bromomethyl intermediate, >90% yield
2 Grignard formation Mg, dry THF, inert atmosphere Organomagnesium intermediate
3 Electrophilic substitution CO2 or electrophile, low temperature Isopropyl-substituted oxolane intermediate, ~85% yield
4 Bromination Br2, controlled temp, solvent (e.g., DCM) Mixture of mono- and dibromo products
5 Debromination Diethyl phosphite, mild conditions Pure 2-(bromomethyl)-2-(propan-2-yl)oxolane, >85% yield

Research Data and Yield Analysis

  • Bromomethylation of methyl-substituted oxolanes typically achieves yields exceeding 90% when optimized with proper initiators and temperature control.
  • Grignard-mediated carboxylation or substitution steps yield approximately 85%, highlighting the efficiency of organometallic approaches.
  • Bromination steps can produce mixtures; however, debromination techniques recover over 85% of the desired monobromo product, significantly enhancing overall yield.
  • The final product purity, verified by liquid chromatography, often exceeds 98.5%, suitable for further synthetic applications.

Comparative Notes on Methodologies

Aspect Halogenation Direct Bromomethylation Grignard Route with Bromination & Debromination
Complexity Moderate Higher due to multiple steps
Yield High (>90%) High overall (>85% after debromination)
Purity Moderate to High Very High (>98.5%)
Scalability Good Excellent, industrially adaptable
Environmental Impact Potential halogenated waste Lower toxicity reagents, more environmentally friendly
Equipment Requirements Standard organic synthesis setup Requires inert atmosphere and dry solvents

Summary and Recommendations

The preparation of 2-(bromomethyl)-2-(propan-2-yl)oxolane is best achieved through a multi-step synthesis involving:

  • Initial bromomethylation of methyl-substituted oxolane precursors.
  • Use of Grignard reagents to install the isopropyl substituent.
  • Controlled bromination followed by debromination to maximize yield and purity.
  • Careful control of reaction conditions and use of protective groups as needed.

This approach balances high yield, product purity, and industrial scalability while minimizing environmental impact. It is supported by extensive research and practical industrial experience.

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